[Methyl(nitroso)amino]methyl diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Methyl(nitroso)amino]methyl diethylcarbamodithioate is a chemical compound known for its unique structure and properties. It features a nitroso group (-N=O) bonded to an amine, making it part of the nitrosamine family. Nitrosamines are often studied due to their potential carcinogenic properties and their presence in various industrial and biological processes .
Vorbereitungsmethoden
The synthesis of [Methyl(nitroso)amino]methyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with nitrosating agents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound .
Analyse Chemischer Reaktionen
[Methyl(nitroso)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Wissenschaftliche Forschungsanwendungen
[Methyl(nitroso)amino]methyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its mutagenic and carcinogenic properties.
Medicine: Research is ongoing to understand its potential therapeutic applications and risks.
Industry: It is used in the production of certain polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of [Methyl(nitroso)amino]methyl diethylcarbamodithioate involves its interaction with cellular components. The nitroso group can react with nucleophiles in the cell, leading to various biochemical effects. These interactions can result in DNA damage, protein modification, and other cellular changes. The molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
[Methyl(nitroso)amino]methyl diethylcarbamodithioate is unique due to its specific structure and reactivity. Similar compounds include other nitrosamines such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. These compounds share the nitroso group but differ in their alkyl groups and overall reactivity. The uniqueness of this compound lies in its specific applications and the distinct reactions it undergoes .
Eigenschaften
CAS-Nummer |
82846-49-9 |
---|---|
Molekularformel |
C7H15N3OS2 |
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
[methyl(nitroso)amino]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C7H15N3OS2/c1-4-10(5-2)7(12)13-6-9(3)8-11/h4-6H2,1-3H3 |
InChI-Schlüssel |
UYBNJSPLSVUCDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SCN(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.